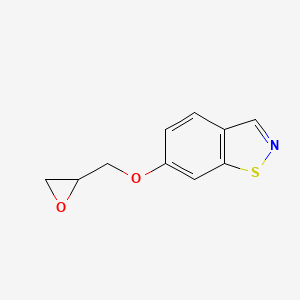

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

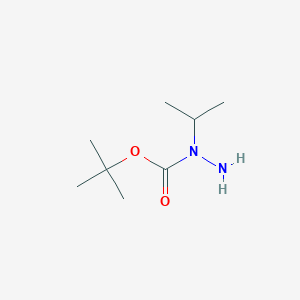

Synthesis Analysis

- Another approach involves a seven-step process to produce an ionic liquid monomer based on an imidazolium core containing a phenoxy moiety and aliphatic chains with reactive epoxide at both ends.

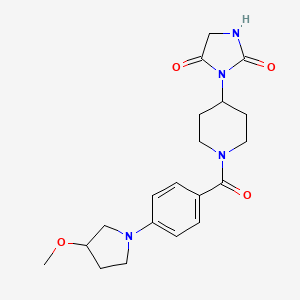

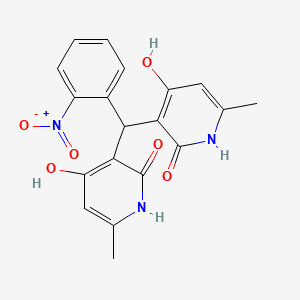

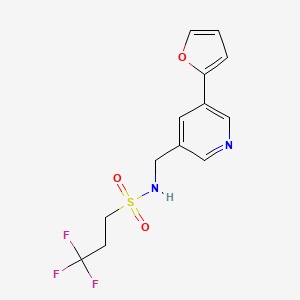

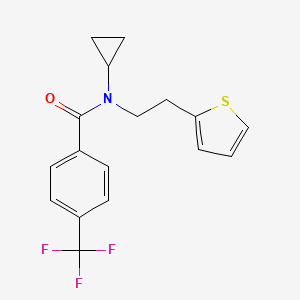

Molecular Structure Analysis

Various spectroscopic techniques, including X-ray crystallography, NMR, and IR, can elucidate the molecular structure of oxirane-containing compounds. These techniques provide detailed information about the arrangement of atoms and the geometry of the molecules .

Wissenschaftliche Forschungsanwendungen

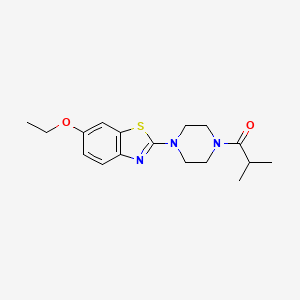

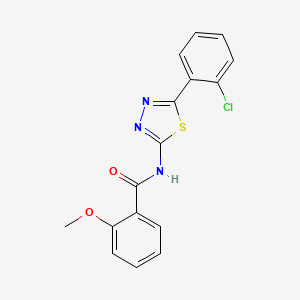

Anticancer Applications

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole derivatives have been investigated for their anticancer activities. A series of benzothiazole and benzoxazole derivatives synthesized from 4-benzothiazol-2-yl-phenylamine and 4-benzoxazol-2-yl-phenylamine showed potent antitumor activities against human breast cancer cell lines MCF-7 and MDA-231. Notably, the N-methyl piperazinyl substituted derivatives displayed the most potent inhibitory activity, with IC50 values ranging from 8 to 17 nM, suggesting their promise as therapeutic strategies for cancer (Abdelgawad et al., 2013). Additionally, a study on benzothiazole derivatives as corrosion inhibitors for carbon steel highlighted their higher inhibition efficiencies against steel corrosion, emphasizing the molecule's utility beyond medicinal applications (Hu et al., 2016).

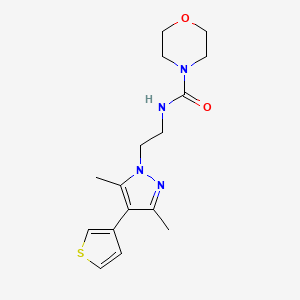

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. In one study, benzothiazoles were utilized as scaffolds for synthesizing various derivatives, which were then screened for their antimicrobial activity. The results indicated potent activity against bacterial and fungal strains, underscoring the potential of benzothiazole derivatives in antimicrobial drug development (Abbas et al., 2014).

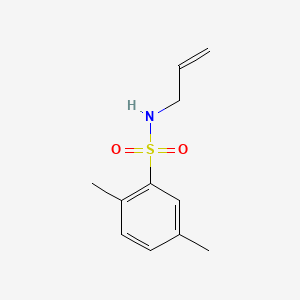

Corrosion Inhibition

The utility of benzothiazole derivatives extends to corrosion inhibition, particularly in protecting steel surfaces in acidic environments. A study demonstrated that benzothiazole derivatives provided exceptional stability and inhibition efficiencies against steel corrosion, offering a promising approach for developing novel corrosion inhibitors (Hu et al., 2016).

Eigenschaften

IUPAC Name |

6-(oxiran-2-ylmethoxy)-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-8(12-5-9-6-13-9)3-10-7(1)4-11-14-10/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTGYCDMRDEHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)C=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Oxiran-2-ylmethoxy)-1,2-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2582805.png)

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)

![5-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)